![molecular formula C5H4ClN5 B14017440 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6582-99-6](/img/structure/B14017440.png)
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a chlorine atom at the 7th position and an amine group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available precursors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, such as c-Met and VEGFR-2, by binding to their active sites and blocking their activity . This inhibition can lead to the modulation of cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- 1,2,3-Triazolo[4,5-b]pyridazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6582-99-6 |
|---|---|
Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2 |
InChI Key |
TVERXAXWSVXHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C=NN=C2C(=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)
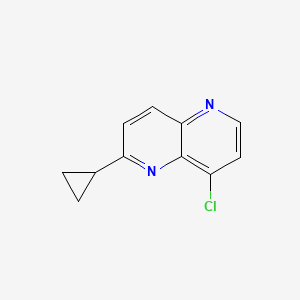
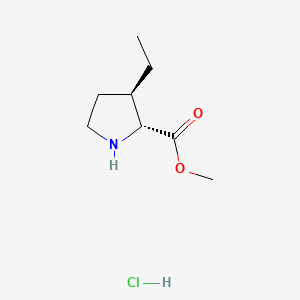


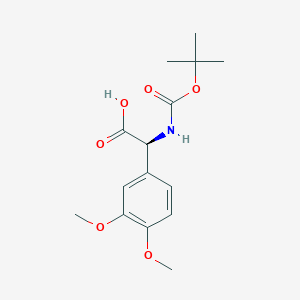

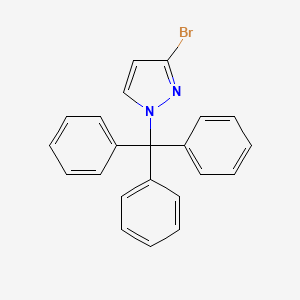
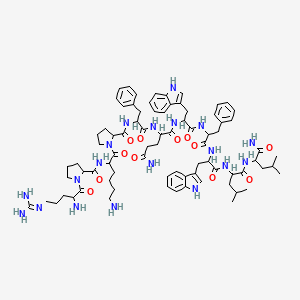

![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
